17alpha-Cyanomethyl-19-nortestosterone

説明

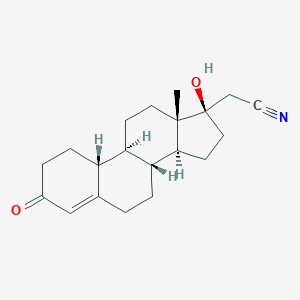

Structure

3D Structure

特性

IUPAC Name |

2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,15-18,23H,2-10H2,1H3/t15-,16+,17+,18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEXGMZKAAFZNS-JBKQDOAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(CC#N)O)CCC4=CC(=O)CCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=CC(=O)CC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67473-36-3 | |

| Record name | 17alpha-Cyanomethyl-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067473363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Precursor Chemistry of 17alpha Cyanomethyl 19 Nortestosterone

Strategic Approaches to Compound Synthesis

The synthesis of 17alpha-cyanomethyl-19-nortestosterone, a significant synthetic steroid, involves intricate chemical strategies. These methods are designed to construct the complex steroidal framework with precise control over its stereochemistry. The compound is a derivative of 19-nortestosterone, distinguished by the presence of a cyanomethyl group at the 17α position.

Multi-Step Synthesis Pathways

The creation of complex steroid molecules like this compound often necessitates multi-step synthesis pathways. These pathways can begin with readily available steroid precursors. For instance, the synthesis of dienogest (B1670515), a closely related compound, can be achieved through various routes, including those starting from estrone-3-methyl ether. google.comgoogle.com One patented method outlines a process that involves the protection of the 17-keto group, followed by a Birch reduction, and subsequent introduction of the cyanomethyl group. google.com Another approach involves the direct addition of cyanomethyl lithium to the starting material, followed by reduction and other transformations. google.com

Modern synthetic strategies also employ advanced catalytic methods. nih.gov For example, enantioselective palladium-catalyzed dearomatizative cyclization has been used to construct the core structure of steroids. nih.gov Another innovative approach involves metallacycle-mediated annulative cross-couplings to build the C/D ring system of the steroid. nih.gov These sophisticated methods allow for the efficient and stereocontrolled synthesis of complex steroidal structures.

Utilization of Estrone-3-Methyl Ether as a Starting Material

Estrone-3-methyl ether is a commonly used and economically viable starting material for the synthesis of 19-nortestosterone derivatives. google.commedchemexpress.com Its aromatic A-ring provides a stable platform that can be chemically modified in subsequent steps. wikipedia.orgunam.mx A key transformation in this process is the Birch reduction, which selectively reduces the aromatic A-ring to a diene system. wikipedia.orgunam.mx

A specific patented method for synthesizing dienogest from estrone-3-methyl ether involves several key steps:

Reaction of estrone-3-methyl ether with an alcohol in the presence of an acid to form a 17,17-dialkoxy intermediate. google.com

Partial reduction of this intermediate using an alkali metal in liquid ammonia (B1221849) (Birch reduction). google.com

Treatment with a mild acid. google.com

Reaction with cyanomethyl lithium. google.com

Treatment with oxalic acid. google.com

Finally, reaction with pyridinium (B92312) tribromide in pyridine (B92270) to yield the final product. google.com

An alternative pathway involves the direct reaction of estrone-3-methyl ether with cyanomethyl lithium, followed by partial reduction and subsequent reactions to form the final product. google.com

Application of 3-Betamethasone Ketal Structures in Synthesis

While not directly a precursor for this compound, the chemistry involving ketal structures, such as those seen in the synthesis of betamethasone (B1666872), provides relevant insights into protecting group strategies in steroid synthesis. google.comgoogle.com Corticosteroids like betamethasone are synthesized through multi-step processes where protection of specific functional groups is crucial. wikipedia.orgnih.gov

Key Chemical Transformations and Reaction Conditions

The synthesis of this compound relies on a series of fundamental chemical transformations to build and modify the steroid nucleus and introduce the key functional groups.

Reduction and Cyanidation Steps

Reduction reactions are fundamental to steroid synthesis. The Birch reduction, which employs an alkali metal (like lithium) in liquid ammonia with an alcohol as a proton source, is a classic method for the partial reduction of aromatic rings, a key step in converting estrone (B1671321) derivatives into the 19-nor series. google.comwikipedia.orgunam.mx This reaction transforms the aromatic A-ring of estrone-3-methyl ether into a non-conjugated diene. google.com

Cyanidation, the introduction of a cyanide group, is another critical transformation. In the context of synthesizing this compound, this is typically achieved through the addition of a cyanomethyl nucleophile. google.comnih.gov

17-Addition and Introduction of the Cyanomethyl Group

The introduction of the cyanomethyl group at the 17-position of the steroid core is a pivotal step that defines the structure and properties of this compound. This is typically accomplished via a nucleophilic addition to the 17-keto group of a suitable steroid precursor. clearsynth.com

The reagent of choice for this transformation is often cyanomethyl lithium, which is prepared in situ. google.com The reaction involves the dropwise addition of a solution of the steroid precursor in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), to the cyanomethyl lithium solution at low temperatures (e.g., -40°C). google.com The stereochemistry of this addition is crucial, leading to the desired 17α-cyanomethyl configuration. Following the addition, the reaction is quenched, and the resulting intermediate is subjected to further transformations, such as hydrolysis of protecting groups, to yield the final product. google.com

Deprotection and Transposition Reactions

In the multi-step synthesis of 17α-cyanomethyl-19-nortestosterone and related steroid structures, deprotection is a critical final step to unmask reactive functional groups that were protected in earlier stages. A common strategy in steroid synthesis involves the protection of the A-ring enone system. This is often achieved by converting it into a more stable intermediate, such as a dienol ether. nih.gov

Following the key addition of the cyanomethyl group at the 17α-position, the protected group must be removed to restore the α,β-unsaturated ketone moiety in the A-ring. This is typically accomplished through acid hydrolysis. For instance, after the primary synthesis steps, treatment with hydrochloric acid is a common method for the deprotection of the enol ether, yielding the final product. nih.govunam.mx This hydrolysis effectively removes the protecting group and re-establishes the 3-keto-Δ⁴ configuration characteristic of 19-nortestosterone derivatives. unam.mxgoogle.com

Optimization of Synthesis Processes

The optimization of the synthesis of 17α-cyanomethyl-19-nortestosterone is crucial for achieving high yields and purity, particularly for its potential use as a reference standard or intermediate. Research focuses on refining the selection of catalysts and reagents, controlling reaction parameters, and ensuring precise stereochemical outcomes.

Selection of Catalysts and Reagents

The choice of reagents is paramount for the efficient and stereoselective introduction of the cyanomethyl group at the C17 position. The reaction typically starts from an estra-3,5-dien-17-one precursor. The key step is the nucleophilic addition of a cyanide equivalent to the 17-keto group.

A patented method details a process where a solution of the precursor, 3-ethoxy-estra-3,5(10),9(11)-trien-17-one, in tetrahydrofuran (THF) is used. google.com The cyanomethylating agent is generated in situ. This involves the reaction of n-butyllithium with hexamethyldisilazane (B44280) to form a strong base, which then reacts with acetonitrile (B52724) to create the nucleophilic cyanomethyl anion. google.com This specific combination of reagents is selected to ensure efficient and complete reaction at the sterically hindered C17 position.

For related syntheses, such as the introduction of a cyano group at the 7α-position, diethylaluminum cyanide has been employed, highlighting that organoaluminum reagents are also effective catalysts for hydrocyanation reactions in steroid chemistry. nih.gov

Table 1: Reagents in the Synthesis of 17α-Cyanomethyl-19-nortestosterone

| Reagent/Catalyst | Role in Synthesis | Source |

|---|---|---|

| n-Butyllithium | Strong base to deprotonate hexamethyldisilazane | google.com |

| Hexamethyldisilazane | Precursor to the lithium amide base | google.com |

| Acetonitrile | Source of the cyanomethyl group | google.com |

| Tetrahydrofuran (THF) | Anhydrous solvent for the reaction | google.com |

| Acetic Acid | Used to quench the reaction | google.com |

Investigation of Reaction Temperature and Parameters

Precise control over reaction temperature is vital for maximizing yield and minimizing side products. The addition of the cyanomethyl group is a highly temperature-sensitive process. According to a documented industrial process, the initial formation of the lithium amide base from n-butyllithium and hexamethyldisilazane occurs at 0°C. google.com

The subsequent reaction with the steroid precursor is conducted at a much lower temperature, -78°C, to control the reactivity of the strong nucleophile and enhance stereoselectivity. google.com After the initial addition, the temperature is allowed to rise gradually to 0°C over a period of two hours. google.com The final deprotection step, or hydrolysis, is performed at elevated temperatures, with specific examples citing conditions of 40°C for two hours or 60°C for 90 minutes, to ensure the complete conversion of the enol ether to the final α,β-unsaturated ketone. google.com

Table 2: Optimized Reaction Parameters

| Reaction Step | Temperature | Duration | Source |

|---|---|---|---|

| Base Formation | 0°C | --- | google.com |

| Cyanomethylation | -78°C, then gradual rise to 0°C | 30 minutes at -78°C, then 2 hours | google.com |

Stereochemical Research in Synthesis

The biological activity of steroid compounds is critically dependent on their stereochemistry. In the synthesis of 17α-cyanomethyl-19-nortestosterone, the primary stereochemical challenge is to ensure the cyanomethyl group is added to the α-face of the steroid nucleus at the C17 position.

The stereochemistry of the product is largely dictated by the direction of the nucleophilic attack on the 17-keto precursor. The established steroid nucleus presents significant steric hindrance from the β-face due to the presence of the angular methyl group at C13. Consequently, the incoming cyanomethyl anion preferentially attacks from the less hindered α-face, leading to the desired 17α-configuration. The use of very low temperatures (-78°C) during this addition step further enhances this kinetic control, favoring the formation of the thermodynamically less stable but desired axial (α) isomer. google.com

Confirmation of the 17α-cyanomethyl configuration is accomplished through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. Specific signals, such as the chemical shift of the 18-methyl group protons (at approximately 0.84 ppm) and the cyanomethyl protons (around 2.63 ppm), provide definitive structural evidence for the α-orientation of the newly introduced substituent.

Table 3: List of Mentioned Compounds

| Compound Name | Other Names/Synonyms | Molecular Formula |

|---|---|---|

| This compound | Dienogest | C₂₀H₂₇NO₂ |

| 19-Nortestosterone | Nandrolone | C₁₈H₂₆O₂ |

| Norethindrone | 17alpha-Ethinyl-19-nortestosterone | C₂₀H₂₆O₂ |

| Diethylaluminum cyanide | --- | C₅H₁₀AlN |

| n-Butyllithium | --- | C₄H₉Li |

| Hexamethyldisilazane | HMDS | C₆H₁₉NSi₂ |

| Tetrahydrofuran | THF | C₄H₈O |

| Acetic Acid | --- | C₂H₄O₂ |

Mechanistic Investigations of 17alpha Cyanomethyl 19 Nortestosterone S Biological Actions

Steroid Receptor Binding and Selectivity Profiling

Progesterone (B1679170) Receptor (PR) Agonistic Activity.nih.govwikipedia.orgnih.govresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netnih.gov

17alpha-Cyanomethyl-19-nortestosterone, also known as dienogest (B1670515) or STS 557, is a synthetic progestin that demonstrates a notable affinity for the progesterone receptor (PR), acting as a PR agonist. nih.govwikipedia.orgresearchgate.netcaymanchem.compatsnap.com This activity is central to its biological effects. While it has a high specificity for the PR, its binding affinity can vary depending on the tissue and species being studied. nih.govnih.gov

In vitro studies using cytosol preparations from human uterine tissue have been instrumental in characterizing the binding affinity of this compound to the progesterone receptor. nih.gov Competition experiments have revealed a high competitive potency of this compound in mammalian uterine systems. nih.gov Specifically, its binding affinity to the human progesterone receptor is approximately 10% to 20% of that of endogenous progesterone. nih.govwikipedia.org Despite this comparatively lower in vitro affinity, it exhibits potent progestogenic activity in vivo. wikipedia.org

The compound's interaction with the PR in human endometrial tissue has been a key area of investigation. nih.gov These studies confirm its role as a progesterone receptor agonist, which underlies its therapeutic applications in conditions like endometriosis. nih.govpatsnap.combohrium.com

When compared to progesterone, this compound generally shows a lower, yet significant, binding affinity for the progesterone receptor. nih.govwikipedia.org Studies indicate its affinity is about one-tenth that of progesterone. wikipedia.org However, its in vivo progestogenic effects are considered strong. wikipedia.orgnih.gov

In comparative studies with other synthetic progestins, this compound has demonstrated a distinct profile. For instance, in the classic Clauberg-McPhail Assay, it was found to be 10 times more potent than levonorgestrel (B1675169). nih.gov In contrast, its affinity for the PR is considered relatively low compared to some other progestins, but its high progestogenic effect on the endometrium is a notable characteristic. nih.gov This potent endometrial activity is attributed in part to its low binding affinity to sex hormone-binding globulin (SHBG), which results in higher concentrations of the free, active compound. nih.gov

Transactivation assays have shown that this compound activates the progesterone receptor with an EC50 of 3.4 or 10.5 nmol/l. researchgate.netnih.gov In contrast, other progestins like norethisterone also activate the PR, but may have additional activities on other steroid receptors. researchgate.netnih.gov For example, norethisterone activates the androgen and estrogen receptors as well. nih.gov This highlights the good specificity of this compound for the progesterone receptor compared to some other progestins. researchgate.netnih.gov

Interactive Data Table: Comparative Progesterone Receptor (PR) Binding Affinity

| Compound | Relative Binding Affinity to PR (Progesterone = 100%) | Potency (Clauberg-McPhail Assay) |

| This compound (Dienogest) | ~10-20% nih.govwikipedia.org | 10x Levonorgestrel nih.gov |

| Progesterone | 100% | - |

| Levonorgestrel | - | Reference |

| Norethisterone | - | - |

Androgen Receptor (AR) Antagonistic Activity.nih.govresearchgate.netnih.govnih.govnih.govdrugbank.com

A significant aspect of the biological profile of this compound is its activity at the androgen receptor (AR). Unlike many other 19-nortestosterone derivatives, it exhibits antiandrogenic properties. nih.govnih.govnih.gov

Studies have consistently demonstrated that this compound acts as an antagonist at the androgen receptor. nih.govdrugbank.com In vitro transactivation assays have shown that it inhibits dihydrotestosterone-induced transactivation of the androgen receptor, with an EC50 between 420.6 and 775.0 nmol/l. researchgate.netcaymanchem.comnih.gov

Its antiandrogenic potency has been estimated to be approximately one-third to 30% that of cyproterone (B1669671) acetate (B1210297), a well-known antiandrogen. nih.govdrugbank.comoncotarget.com This antiandrogenic activity contributes to its clinical utility in managing androgen-dependent symptoms. patsnap.comdrugbank.com In binding assays using rat prostate cytosol, this compound was found to be an effective competitor for 5 alpha-dihydrotestosterone (DHT), with a binding affinity about one-fifth that of DHT. nih.gov However, some studies in castrated rat models have described it as a weak anti-androgen. nih.gov

The antiandrogenic nature of this compound sets it apart from many other derivatives of 19-nortestosterone (nandrolone), which often retain some androgenic activity. nih.govnih.govnih.gov This distinction is largely attributed to its unique chemical structure, specifically the cyanomethyl group at the C17α position instead of the more common ethynyl (B1212043) group found in other nortestosterone derivatives. nih.govnih.gov

While many 19-nortestosterone derivatives like levonorgestrel and norethisterone can activate the androgen receptor, this compound acts as an antagonist. nih.govnih.gov This lack of androgenicity is a key feature, making it the only nortestosterone derivative with antiandrogenic potency rather than androgenic effects. nih.gov This unique property allows it to exert its progestogenic effects without the androgenic side effects commonly associated with other compounds in its class. nih.govnih.gov

Interactive Data Table: Androgen Receptor (AR) Activity Profile

| Compound | AR Activity | Relative Potency/Affinity |

| This compound (Dienogest) | Antagonist nih.govdrugbank.com | ~30% of Cyproterone Acetate nih.govdrugbank.comoncotarget.com |

| 5 alpha-Dihydrotestosterone (DHT) | Agonist | Reference |

| Norethisterone | Agonist nih.gov | - |

| Levonorgestrel | Agonist nih.gov | - |

Evaluation of Binding to Other Steroid Receptors

This compound, also known as dienogest, is a synthetic progestin derived from 19-nortestosterone. nih.govnorthwestern.edu Its molecular structure, featuring a cyanomethyl group at the 17α-position instead of the more common ethynyl group, confers a unique pharmacological profile. nih.govnih.gov A key aspect of this profile is its high specificity for the progesterone receptor (PR), with minimal interaction with other steroid hormone receptors. tandfonline.comnih.gov This selectivity is crucial in defining its clinical actions and minimizing off-target effects.

Research consistently demonstrates that this compound has a negligible binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). tandfonline.comnih.govdrugbank.com Transactivation assays have confirmed that it does not activate either of these estrogen receptor subtypes. nih.govnih.gov Consequently, the compound is considered to be devoid of direct estrogenic activity. nih.govnih.gov Its primary mechanism involves a potent progestagenic effect on the endometrium, which indirectly leads to a moderately hypoestrogenic local environment by suppressing the trophic effects of estradiol (B170435) on both eutopic and ectopic endometrial tissue. drugbank.com

Studies have established that this compound exhibits no significant binding affinity for the glucocorticoid receptor (GR). nih.govtandfonline.comnih.gov This lack of interaction means it does not elicit glucocorticoid or anti-glucocorticoid effects. nih.govdrugbank.com This is a distinguishing feature compared to some other synthetic progestins, such as medroxyprogesterone (B1676146) acetate, which show considerable binding to the GR. nih.gov The inertness of 19-nortestosterone derivatives, including norethisterone and dienogest, towards the GR underscores their selective pharmacological nature. nih.gov

Similar to its lack of interaction with ER and GR, this compound shows negligible binding to the mineralocorticoid receptor (MR). nih.govtandfonline.com It does not possess mineralocorticoid or antimineralocorticoid activity. nih.govnih.gov This contrasts with other progestins like drospirenone, which has a significant affinity for the MR. nih.gov The absence of MR-mediated activity contributes to the specific progestogenic profile of dienogest. nih.gov

Table 1: Steroid Receptor Binding Profile of this compound (Dienogest)

| Receptor | Binding Affinity/Activity | Source |

| Estrogen Receptor (ERα, ERβ) | Negligible affinity; no agonistic activity. | tandfonline.comnih.govdrugbank.comnih.gov |

| Glucocorticoid Receptor (GR) | No significant affinity; no glucocorticoid activity. | nih.govtandfonline.comnih.gov |

| Mineralocorticoid Receptor (MR) | Negligible affinity; no mineralocorticoid activity. | nih.govnih.govtandfonline.comnih.gov |

Cellular and Molecular Mechanisms

The biological actions of this compound are mediated through its potent and selective effects on progesterone target tissues, particularly the endometrium.

A primary and well-documented mechanism of this compound is its direct antiproliferative effect on endometrial cells. nih.govdrugbank.com This action is central to its use in managing conditions characterized by endometrial proliferation, such as endometriosis. researchgate.netresearchgate.net

Research using an immortalized human endometrial epithelial cell line demonstrated that dienogest inhibits cell proliferation in a dose-dependent manner at concentrations of 10⁻⁸ mol/L and higher. oup.com This effect is dependent on the presence of functional progesterone receptors (PR) and is associated with the suppression of cyclin D1 gene expression, a key regulator of the cell cycle. oup.compoliklinika-harni.hr The antiproliferative action occurs without inducing apoptosis or cytotoxicity in these cells. oup.com

Further studies on human endometrial stromal cells (ESCs) confirmed a dose-dependent inhibition of proliferation, with significant effects observed at concentrations greater than 10⁻⁷ mol/L. researchgate.net This direct action on endometrial tissue leads to a progestogenic response that includes decidualization and subsequent atrophy of the tissue. drugbank.comresearchgate.net

Clinical and in-vivo model studies support these cellular findings. In women with endometrial polyps, treatment with dienogest significantly suppressed cellular proliferation, as measured by a reduction in the Ki67 proliferation index. nih.gov This effect was particularly pronounced in sessile-type polyps. nih.gov In mouse models of endometriosis, dienogest administration reduced the size of implanted endometrial tissues and decreased the expression of the proliferation marker PCNA. nih.gov This antiproliferative effect is achieved while only moderately suppressing systemic estradiol levels, suggesting a potent local action on the endometrial tissue itself. nih.govnih.gov

Table 2: Summary of Antiproliferative Effects on Endometrial Cells

| Study Model | Key Findings | Source |

| Immortalized Human Endometrial Epithelial Cells | Dose-dependent inhibition of proliferation (≥10⁻⁸ mol/L); suppression of cyclin D1; PR-dependent. | oup.compoliklinika-harni.hr |

| Human Endometrial Stromal Cells (ESCs) | Dose-dependent inhibition of proliferation (≥10⁻⁷ mol/L); direct progestogenic response. | researchgate.net |

| Human Endometrial Polyps | Significant reduction in Ki67 proliferation index, especially in sessile polyps. | nih.gov |

| Mouse Model of Endometriosis | Reduced size of endometrial implants; decreased expression of PCNA. | nih.gov |

Regulation of Cell Proliferation and Differentiation

Induction of Decidualization in Endometrial Tissue

This compound, also known as Dienogest, exerts a potent progestogenic effect on the endometrium, leading to the transformation of endometrial stromal cells into specialized secretory cells, a process known as decidualization. youtube.comnih.gov This process is a key aspect of its mechanism of action in the context of endometriosis. The continuous administration of this compound results in a hyperprogestogenic and moderately hypoestrogenic environment, which promotes the initial decidualization of endometrial tissue. youtube.com

This induced decidualization of the ectopic endometrium is followed by the atrophy of these tissues. youtube.comnih.gov The process of decidualization involves significant morphological and functional differentiation of human endometrial stromal cells. nih.gov In response to hormonal stimulation with this compound, cultured endometrial stromal cells from patients with Mayer-Rokitansky-Küster-Hauser syndrome, a condition characterized by uterine anomalies, showed significantly impaired decidualization, as evidenced by reduced secretion of prolactin and IGFBP-1, key markers of this process. fao.org This highlights the compound's direct role in modulating this critical cellular transformation.

The decidualized stromal cells play a crucial role in regulating the tissue microenvironment, including interactions with immune cells and the extracellular matrix, which is vital for both normal endometrial function and the management of endometriotic lesions. nih.gov

Modulation of Inflammatory Processes

This compound has demonstrated significant modulatory effects on inflammatory processes, particularly within the context of endometriosis, a chronic inflammatory disease. researchgate.net

Research has shown that this compound exhibits anti-inflammatory properties that contribute to the reduction of endometriotic lesions. nih.govnih.govnih.gov Its therapeutic effect is partly attributed to its ability to create a local hormonal environment that is unfavorable for the survival and growth of these lesions. nih.gov In both in vivo and in vitro studies, the compound has been observed to have a direct inhibitory effect on the proliferation of endometrial-like tissue. nih.govnih.gov

A systematic review of 15 studies confirmed that this compound influences the inflammatory response in both eutopic and ectopic endometrial tissue. nih.gov This anti-inflammatory action is considered a key component of its clinical efficacy in managing endometriosis. researchgate.netnih.gov

A significant aspect of this compound's anti-inflammatory activity is its ability to inhibit the secretion of various pro-inflammatory cytokines and chemokines. nih.gov Studies have identified that it modulates the production of several key inflammatory mediators, including:

Interleukin-1β (IL-1β) nih.govnih.gov

Interleukin-6 (IL-6) nih.gov

Interleukin-8 (IL-8) nih.gov

Tumor necrosis factor-alpha (TNF-α) nih.govnih.gov

Monocyte chemoattractant protein-1 (MCP-1) nih.gov

Stromal cell-derived factor-1 (SDF-1) nih.gov

The peritoneal fluid of women with endometriosis often shows elevated levels of inflammatory cytokines like TNF-α and IL-1β, which are implicated in promoting the proliferation of endometrial stromal cells. nih.gov By reducing the levels of these cytokines, this compound helps to mitigate the inflammatory environment that sustains endometriotic lesions. nih.govresearchgate.net

Table 1: Effect of this compound (Dienogest) on Inflammatory Markers

| Inflammatory Marker | Effect of this compound | Reference |

| Prostaglandin E2 (PGE2) | Modulation of production and metabolism | nih.gov |

| Cyclo-oxygenase-2 (COX-2) | Modulation of metabolism | nih.gov |

| IL-1β, IL-6, IL-8, TNF-α, MCP-1, SDF-1 | Inhibition of production | nih.gov |

| Vascular Endothelial Growth Factor (VEGF) | Inhibition of biosynthesis | nih.gov |

| Nerve Growth Factor (NGF) | Inhibition of biosynthesis | nih.gov |

Genome-wide gene expression profiling of ovarian endometriotic stromal cells treated with this compound revealed that the regulation of macrophage chemotaxis is a key biological process affected by the compound. nih.gov Macrophages are known to play a role in the inflammatory processes associated with endometriosis. nih.govnih.gov

A randomized controlled study investigating the effects of this compound on adenomyosis found no statistically significant difference in the number of CD68-positive cells (a marker for macrophages) in the endometrial glands or stroma between the treated and untreated groups. nih.govresearchgate.net However, another study noted that dienogest has been shown to slightly increase the number of macrophages. nih.gov Further research indicated that while the compound did not affect macrophage infiltration in the eutopic and ectopic endometrium or myometrium of patients with adenomyosis, it did significantly decrease IL-1β production by peritoneal macrophages in rats. nih.govendometriozisdernegi.org These findings suggest a complex interaction with macrophage activity rather than a simple change in cell numbers.

Angiogenesis Inhibition Studies

The formation of new blood vessels, or angiogenesis, is a critical process for the growth and survival of endometriotic lesions. endonews.com this compound has been shown to possess anti-angiogenic properties. youtube.comnih.govresearchgate.net

Experimental studies have demonstrated the suppressive effects of this compound on angiogenesis. In a rat endometrial autograft model, administration of the compound significantly suppressed the formation of new blood vessels in the ectopic endometrium. nih.gov This was evidenced by a reduction in the size of the microvascular network and decreased microvessel density compared to control animals. nih.gov

The newly formed microvessels in the treated group also exhibited structural changes, including consistently elevated diameters and decreased red blood cell velocity. nih.gov Furthermore, immunohistochemical analysis revealed a significant reduction in perivascular α-smooth muscle actin within the endometrial grafts of the treated group, indicating an impact on vessel maturation. nih.gov These findings provide strong evidence for the anti-angiogenic activity of this compound, which likely contributes to its therapeutic effect on endometriosis by limiting the blood supply to the lesions. nih.govresearchgate.net

Table 2: Summary of Mechanistic Actions of this compound

| Biological Action | Specific Effect | References |

| Decidualization | Induces decidualization of ectopic endometrial tissue, leading to atrophy. | youtube.comnih.govnih.gov |

| Anti-inflammatory | Reduces endometriotic lesions and modulates the production of pro-inflammatory cytokines and chemokines. | nih.govnih.govresearchgate.netnih.govnih.gov |

| Macrophage Chemotaxis | Regulates macrophage chemotaxis and related signaling pathways. | nih.gov |

| Angiogenesis Inhibition | Suppresses the formation of new blood vessels in experimental models of endometriosis. | youtube.comnih.govresearchgate.netnih.gov |

Gene Expression and Pathway Analysis

Studies into the genomic effects of this compound have provided a deeper understanding of its therapeutic actions, particularly in the context of endometriosis.

In ovarian endometriotic stromal cells, genome-wide gene expression profiling has revealed that this compound directly modulates the expression of a significant number of genes. One study identified 647 differentially expressed genes in cells treated with dienogest compared to untreated cells; of these, 314 were upregulated and 333 were downregulated. nih.gov Gene ontology analysis of these differentially expressed genes highlighted several key biological processes, including the regulation of macrophage chemotaxis, collagen catabolic processes, and proteoglycan biosynthetic processes. nih.govnih.gov Further analysis identified 20 canonical pathways that were significantly altered by dienogest treatment. nih.govnih.gov

Another study focusing on immortalized human endometrial epithelial cells screened the expression of 84 genes related to cell cycle regulation. The findings showed that after 6 hours of treatment, only cyclin D1 expression was significantly downregulated by dienogest, while the other 83 genes did not show significant changes at that time point. oup.comnih.gov

A key finding from gene expression studies is the significant role of this compound in regulating matrix metalloproteinases (MMPs). nih.govnih.gov MMPs are a family of enzymes crucial for the breakdown and remodeling of the extracellular matrix, processes that are implicated in the invasive nature of endometriotic tissue. nih.gov

Treatment of ovarian endometriotic stromal cells with dienogest led to the downregulation of several MMP genes, including MMP-1, MMP-3, MMP-10, MMP-25, and MMP-27. nih.gov This suppression of MMPs is thought to be a primary mechanism behind the anti-endometriotic effect of the compound. nih.govnih.gov The table below summarizes the observed changes in the expression of specific MMPs following dienogest treatment in these cells.

| Gene | Regulation by Dienogest |

| MMP-1 | Downregulated |

| MMP-3 | Downregulated |

| MMP-10 | Downregulated |

| MMP-25 | Downregulated |

| MMP-27 | Downregulated |

This table is based on data from a study on ovarian endometriotic stromal cells. nih.gov

Recent research has uncovered that this compound can induce endoplasmic reticulum (ER) stress, leading to apoptosis (programmed cell death) in endometriotic cells. nih.govoup.comresearchgate.netoup.com ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. researchgate.net

In endometriotic cyst stromal cells, treatment with dienogest was found to upregulate the induction of ER stress. nih.govoup.com This was accompanied by an increase in apoptosis and a decrease in cell proliferation and invasiveness. nih.govoup.com The pro-apoptotic effects of dienogest-induced ER stress appear to be mediated through the upregulation of CCAAT/enhancer-binding protein homologous protein (CHOP). nih.govoup.comoup.com The induction of CHOP expression was found to be activated through two distinct signaling pathways: the PERK/eIF2α/ATF4 pathway and the IRE1/TRAF2/ASK1/JNK pathway. nih.govoup.com The inhibition of ER stress was shown to reverse the dienogest-induced changes in apoptosis, proliferation, and invasiveness. nih.govoup.com

Effects on Hypothalamic-Pituitary-Ovarian Axis in Preclinical Models

This compound exerts its influence on the female reproductive system in part through its effects on the hypothalamic-pituitary-ovarian (HPO) axis.

Preclinical and clinical observations indicate that this compound causes a mild to moderate inhibition of gonadotropin secretion. nih.gov Gonadotropins, which include luteinizing hormone (LH) and follicle-stimulating hormone (FSH), are released from the pituitary gland and are essential for normal ovarian function. By suppressing the secretion of these hormones, dienogest can prevent ovulation. mdpi.com This effect on the HPO axis is a key component of its contraceptive action when used in combination with an estrogen. mdpi.com

A direct consequence of the inhibition of gonadotropin secretion is a reduction in the production of endogenous estradiol by the ovaries. nih.govyoutube.com Estradiol is a potent estrogen that stimulates the growth of both normal and ectopic endometrial tissue. nih.gov By suppressing estradiol levels, this compound creates a hypoestrogenic environment, which is unfavorable for the proliferation of endometriotic lesions. nih.govyoutube.com This reduction in estradiol also contributes to the atrophy of the endometrium. youtube.com

Structure Activity Relationship Sar Studies of 17alpha Cyanomethyl 19 Nortestosterone

Role of the C17alpha-Cyanomethyl Group

The substituent at the C17alpha position is a critical determinant of a steroid's biological activity, influencing its oral bioavailability, metabolic stability, and interaction with various steroid receptors.

Unlike many other 19-nortestosterone derivatives that exhibit residual androgenic activity, 17alpha-cyanomethyl-19-nortestosterone is characterized by its significant antiandrogenic properties. This is a direct consequence of the cyanomethyl group at the C17alpha position. This substitution pattern creates a molecule that acts as an antagonist to the androgen receptor (AR). Research indicates that its antiandrogenic activity is approximately 30-40% of that of cyproterone (B1669671) acetate (B1210297), a potent antiandrogen.

The choice of a cyanomethyl group sets this compound apart from the more common C17alpha-substituted progestins.

C17alpha-Ethynyl Group (-C≡CH): This is the most common substitution found in synthetic progestins like norethisterone and levonorgestrel (B1675169). While the ethynyl (B1212043) group confers high oral bioavailability and potent progestogenic effects, it is also associated with residual androgenic activity. Studies have shown that 17alpha-ethynylated derivatives of 19-nortestosterone possess significant intrinsic androgenicity. In contrast, the larger, electronically different cyanomethyl group abolishes this androgenic potential and induces antagonistic properties at the androgen receptor. The ethynyl group is also thought to contribute to certain hepatic effects, which may be lessened by the presence of the cyanomethyl group instead.

C17alpha-Alkyl Groups (-CH₃, -C₂H₅): Simple alkyl substitutions, such as the methyl group in normethandrone, are known to enhance oral activity. However, extending the alkyl chain longer than an ethyl group tends to abolish androgenic activity and can even convert the molecule into an antiandrogen. The cyanomethyl group can be considered a bulkier, more complex substitution that effectively eliminates androgen receptor agonism and promotes antagonism.

Influence of the C9-C10 Double Bond

The introduction of unsaturation at the C9-C10 position is a less common but highly consequential modification in the synthesis of progestins.

The C9-C10 double bond also plays a crucial role in the metabolic stability and transformation of the compound. Steroid metabolism often involves reduction of double bonds in the A-ring by enzymes like 5α-reductase. In the case of testosterone (B1683101), 5α-reduction amplifies its androgenic effect. Conversely, for 19-nortestosterone, 5α-reduction decreases its affinity for the androgen receptor.

The estra-4,9-diene structure of this compound appears to resist A-ring reduction. Its metabolism proceeds primarily through hydroxylation, mediated mainly by the cytochrome P450 enzyme CYP3A4, followed by conjugation. The resulting metabolites are pharmacologically inactive and are rapidly eliminated from the body. This metabolic pathway, influenced by the C9-C10 unsaturation, prevents the formation of potentially androgenic 5α-reduced metabolites and contributes to the compound's favorable antiandrogenic profile and short plasma half-life of about 9-10 hours.

Comparisons with Other 19-Nortestosterone Derivatives

When compared to other prominent 19-nortestosterone derivatives, the unique structural features of this compound result in a distinct clinical profile.

Norethisterone (Norethindrone): As a first-generation progestin, norethisterone contains a C17alpha-ethynyl group but lacks the C9-C10 double bond. It possesses notable androgenic side effects. In contrast, this compound is antiandrogenic. While both have strong effects on the endometrium, their hormonal profiles are significantly different.

Levonorgestrel: A second-generation progestin, levonorgestrel is known for its potent progestogenic and androgenic activity. It binds strongly to SHBG, which can increase free testosterone levels. This compound, conversely, has potent progestogenic effects without the androgenicity and does not bind to SHBG.

Gestodene (B1671452): This third-generation progestin also has a C17alpha-ethynyl group and an additional double bond at C15-C16. While it has high progestational activity, it still retains some androgenic properties.

The key distinction lies in the combination of the C17alpha-cyanomethyl group and the C9-C10 double bond, which together create a potent progestin with a clean, antiandrogenic profile, setting it apart from its predecessors and contemporaries in the 19-nortestosterone class.

Data Tables

Table 1: Comparison of Receptor Binding and Activity Profiles This table provides a qualitative and quantitative comparison of this compound (Dienogest) with other 19-nortestosterone derivatives.

| Feature | This compound (Dienogest) | Levonorgestrel | Norethisterone |

| C17α Substituent | Cyanomethyl (-CH₂CN) | Ethynyl (-C≡CH) | Ethynyl (-C≡CH) |

| Other Key Features | C9-C10 double bond | C13-ethyl group | - |

| Progestogenic Activity | Very Potent | Very Potent | Potent |

| Androgenic Activity | Antiandrogenic | Androgenic | Androgenic (moderate) |

| Binding to SHBG | None | High | Moderate |

| Relative Antiandrogenic Potency (vs. Cyproterone Acetate) | ~30-40% | N/A (Androgenic) | N/A (Androgenic) |

Structural Modifications and Resultant Hormonal Profiles

The hormonal profile of steroids derived from the 19-nortestosterone framework is highly dependent on their molecular structure. The introduction of a cyanomethyl group at the 17α position is a key modification that defines the parent compound, this compound. This substitution is significant because, unlike the more common 17α-ethinyl group found in many synthetic progestins, the 17α-cyanomethyl group may result in fewer hepatic effects. researchgate.net

Studies on 17α-CH2X-substituted 19-nortestosterone derivatives show that the nature of the 'X' group is critical. When X is a cyano (CN) group, the resulting compound (this compound) demonstrates modest progestagenic activity, estimated to be about 20% of that of norethisterone acetate. nih.gov

A pivotal structural modification to this parent compound is the introduction of an additional double bond at the 9(10) position, which transforms it into 17alpha-cyanomethyl-17beta-hydroxy-estra-4,9-diene-3-one, a compound also known as Dienogest (B1670515) or STS 557. nih.govnih.gov This change dramatically enhances its hormonal profile. The introduction of the 9(10)-double bond leads to a potent progestin with an oral potency more than ten times higher than that of levonorgestrel. nih.gov This alteration exemplifies a critical SAR principle where unsaturation in the B-ring of the steroid nucleus profoundly increases progestational activity.

The combination of the 19-nor structure (lacking a methyl group at C-19) with these specific C-17α and B-ring modifications results in a unique pharmacological class. Dienogest is considered a hybrid progestin, combining structural features of 19-nortestosterone derivatives with some properties more typical of progesterone (B1679170) derivatives, such as a notable lack of androgenicity. clinpgx.org

Differential Effects on Androgenicity and Progestogenicity

A key area of SAR investigation for 19-nortestosterone derivatives is the separation of progestogenic effects from androgenic effects. Many synthetic progestins derived from 19-nortestosterone, such as norethisterone and levonorgestrel, retain a degree of affinity for the androgen receptor (AR), leading to androgenic activity. oup.comnih.gov

The structural features of this compound and its diene derivative, Dienogest, lead to a distinct and favorable separation of these activities. Dienogest exhibits potent progestational effects while being devoid of androgenic activity. nih.govtandfonline.com In fact, it possesses significant antiandrogenic properties, with an activity estimated to be approximately one-third to 40% of that of the potent antiandrogen cyproterone acetate. researchgate.netdrugbank.commdpi.com This antiandrogenic effect is a defining characteristic that distinguishes it from many other compounds in the 19-norprogestin class. nih.gov

This differential effect is rooted in its interaction with hormone receptors at a molecular level. While it acts as a potent agonist at the progesterone receptor (PR), it functions as an antagonist at the androgen receptor. drugbank.comresearchgate.net This dual action prevents the androgenic effects commonly associated with its parent steroid class. The lack of binding to sex hormone-binding globulin (SHBG) further contributes to its unique profile, as it does not displace testosterone from SHBG, which would otherwise increase free testosterone levels. drugbank.com

The following table summarizes the receptor transactivation profile for Dienogest (17alpha-cyanomethyl-17beta-hydroxy-estra-4,9-diene-3-one), the direct derivative of this compound.

| Receptor | Activity Type | Effective Concentration (EC50) |

|---|---|---|

| Progesterone Receptor (PR) | Agonist | 3.4 - 10.5 nmol/L |

| Androgen Receptor (AR) | Antagonist | 420.6 - 775.0 nmol/L |

| Glucocorticoid Receptor (GR) | No Agonist/Antagonist Action | >3000 nmol/L |

| Mineralocorticoid Receptor (MR) | No Agonist/Antagonist Action | >3000 nmol/L |

| Estrogen Receptor α (ERα) | No Agonist/Antagonist Action | >3000 nmol/L |

| Estrogen Receptor β (ERβ) | No Agonist/Antagonist Action | >3000 nmol/L |

Data sourced from transactivation analyses of Dienogest. researchgate.netcaymanchem.com

Implications for Selective Receptor Modulation

The unique hormonal profile of the 17alpha-cyanomethyl-estra-4,9-diene-3-one structure has significant implications for selective receptor modulation. A selective receptor modulator is a compound that binds to a hormone receptor and exerts different effects in different tissues, often acting as an agonist in some while acting as an antagonist in others.

The derivative Dienogest is a clear example of a selective progesterone receptor modulator. It exhibits highly selective and potent agonistic activity at the progesterone receptor. caymanchem.comnih.govmedchemexpress.com This high specificity is a key feature, as the compound shows negligible affinity for estrogen, glucocorticoid, and mineralocorticoid receptors. tandfonline.comnih.govcaymanchem.com This selectivity minimizes off-target effects that can be associated with less specific steroids.

The compound's interaction with the androgen receptor is particularly noteworthy for selective modulation. By acting as a progesterone receptor agonist and an androgen receptor antagonist, it effectively uncouples progestogenic activity from androgenic side effects. researchgate.netnih.gov This profile is highly desirable and represents a significant advancement in steroid design, moving away from the mixed activities of earlier 19-nortestosterone derivatives. nih.gov The ability to provide strong progestogenic action on target tissues like the endometrium while simultaneously exerting antiandrogenic effects demonstrates a sophisticated level of receptor and tissue selectivity. drugbank.com

This selective action is achieved through the specific structural modifications discussed: the 17α-cyanomethyl group and the 9(10)-double bond on the 19-nortestosterone backbone. These features create a molecule that fits the progesterone receptor in a way that activates it, while binding to the androgen receptor in a manner that blocks its activation. This molecular behavior is the foundation of its utility as a selective modulator in hormonal applications.

Preclinical Biotransformation and Metabolic Fate of 17alpha Cyanomethyl 19 Nortestosterone

Identification of Metabolic Pathways

The metabolic pathways for 17alpha-Cyanomethyl-19-nortestosterone and related compounds are characterized by several key enzymatic reactions. These include hepatic metabolism involving cytochrome P450 enzymes, reduction of the A-ring, hydroxylation at various positions, alteration of the side chain at the C17α position, and aromatization of the A-ring.

The liver is the primary site for the metabolism of progestins like this compound. The metabolic processes are largely mediated by the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com Specifically, CYP3A4 is the principal enzyme responsible for the biotransformation of the structurally similar compound, dienogest (B1670515). nih.govdrugbank.com This enzyme facilitates the majority of the oxidative metabolic reactions that these compounds undergo. The extensive metabolism ensures that the compound is converted into more water-soluble forms for excretion.

A significant metabolic pathway for 19-nortestosterone derivatives is the reduction of the Δ4-3-keto group in the A-ring. wikipedia.org This process involves the enzymatic conversion of the ketone at position 3 and the double bond between carbons 4 and 5. For dienogest, this reduction leads to the formation of metabolites such as 3α,5α-tetrahydrodienogest. wikipedia.org This reduction is a common step in the metabolism of many steroids and generally results in metabolites with altered biological activity.

Hydroxylation, the addition of a hydroxyl (-OH) group, is a major metabolic route for dienogest and is anticipated for this compound. wikipedia.org This reaction is primarily catalyzed by CYP3A4. wikipedia.org A notable hydroxylated metabolite of dienogest has been identified as 17alpha-cyanomethyl-11beta,17beta-dihydroxy-estra-4,9-dien-3-one (STS 749). nih.gov The introduction of hydroxyl groups increases the polarity of the steroid molecule, facilitating its conjugation and subsequent excretion.

The metabolism of dienogest also involves modifications to the 17alpha-cyanomethyl side chain, including its potential removal. wikipedia.org This alteration of the side chain is a key metabolic step that can significantly impact the biological activity of the compound. The cleavage of the cyanomethyl group would lead to the formation of a 17-hydroxy steroid derivative.

Characterization of Metabolites

The metabolism of this compound and its analogue dienogest results in the formation of several metabolites. These metabolites are generally pharmacologically inactive and are readily eliminated from the body, primarily through urine. drugbank.com The characterization of these metabolites is crucial for understanding the complete disposition of the parent compound.

The table below summarizes the key identified metabolites of the structurally similar compound, dienogest.

| Metabolite Name | Abbreviation | Type of Metabolism |

| 17alpha-cyanomethyl-11beta,17beta-dihydroxy-estra-4,9-dien-3-one | STS 749 | Hydroxylation |

| 17alpha-cyanomethyl-estra-1,3,5(10),9(11)-tetraene-3,17beta-diol | STS 825 | Aromatization |

| 9α,10β-dihydrodienogest | - | Reduction |

| 3α,5α-tetrahydrodienogest | - | Reduction of Δ4-3-keto group |

These identified metabolites illustrate the primary pathways of biotransformation, which include hydroxylation, aromatization, and reduction of the steroid nucleus.

Identification of Major and Minor Metabolites

Preclinical studies have identified several metabolites of Dienogest. The metabolic pathways primarily involve reduction and hydroxylation. Among the key metabolites are hydrogenated forms of the parent compound. wikipedia.org Specifically, two major metabolites have been characterized as 9α,10β-dihydro-DNG and 3α,5α-tetrahydro-DNG. wikipedia.org

In addition to these, other metabolites have been identified through endocrinological testing, including STS 749 (17alpha-cyanomethyl-11beta,17beta-dihydroxy-estra-4,9-dien-3-one) and the aromatized metabolite STS 825 (17alpha-cyanomethyl-estra-1,3,5(10),9(11)-tetraene-3,17beta-diol). nih.gov The metabolism of Dienogest is considered extensive and is primarily mediated by the cytochrome P450 enzyme CYP3A4. drugbank.com

Table 1: Identified Preclinical Metabolites of this compound

| Metabolite Name | Chemical Name | Source |

|---|---|---|

| 9α,10β-dihydro-DNG | 9α,10β-dihydro-17alpha-cyanomethyl-19-nortestosterone | wikipedia.org |

| 3α,5α-tetrahydro-DNG | 3α,5α-tetrahydro-17alpha-cyanomethyl-19-nortestosterone | wikipedia.org |

| STS 749 | 17alpha-cyanomethyl-11beta,17beta-dihydroxy-estra-4,9-dien-3-one | nih.gov |

| STS 825 | 17alpha-cyanomethyl-estra-1,3,5(10),9(11)-tetraene-3,17beta-diol | nih.gov |

Assessment of Metabolite Activity

Conversely, other studies have concluded that the metabolites are largely pharmacologically inactive and are rapidly eliminated. drugbank.com One endocrinological investigation that tested two identified metabolites and four microbially formed metabolites found no increased progestational activity compared to the parent compound in any of the tested substances. nih.gov This study suggested that Dienogest does not act as a prodrug and that any antiprogestational activity might be attributable, at least in part, to its metabolites. nih.gov Dienogest itself is a selective progesterone (B1679170) receptor agonist with antagonistic activity on the androgen receptor. nih.gov

Microbial Transformation Studies

While microbial transformation of steroids is a known phenomenon, specific studies detailing the biotransformation of this compound by the bacterium Mycobacterium smegmatis are not extensively documented in the reviewed literature. Research has been conducted on the microbial transformation of Dienogest in general, with one study characterizing four microbially formed metabolites, although the specific microorganisms used were not named. nih.gov Bacteria from the genus Mycobacterium are known to be capable of transforming other steroids, such as phytosterols, to produce valuable steroidal intermediates like androstenedione (B190577) (ADD) and 4-androstene-3,17-dione (4-AD). dntb.gov.ua

The specific profiles of metabolites formed under microbial conditions have been investigated, though details remain limited. An endocrinological study assessed four metabolites produced by microbial transformation but did not find any with increased progestational activity relative to Dienogest. nih.gov In broader contexts, such as in wastewater environments, bacteria have been shown to transform progestogens. For instance, species of Bacillus have been identified as effective transformers of progesterone and dydrogesterone (B1671002) under oxic conditions. nih.gov This highlights the general capability of bacteria to metabolize steroid structures, although the specific products from Dienogest transformation by defined microbial cultures like Mycobacterium smegmatis require further investigation.

Environmental Biotransformation and Transformation Products

This compound is considered one of the more recalcitrant synthetic steroids during biological wastewater treatment, exhibiting a half-life of approximately 4.55 to 8.65 hours in activated sludge experiments. nih.gov Its transformation in these systems leads to a variety of products.

A primary transformation pathway is aromatic dehydrogenation, which results in the formation of TP 309. nih.govacs.org This transformation product is notable because it exhibits significant estrogenic activity, estimated to be about 30% as potent as 17β-estradiol. nih.govacs.org Other identified transformation reactions include hydrogenation, dehydrogenation of the A-ring, and non-selective hydroxylations. nih.gov The aromatization of the steroid's A-ring has been identified as a pathway leading to the formation of estrogen-like transformation products. nih.gov One such product, ∆9,11-dehydro-17α-cyanomethyl estradiol (B170435), has been detected for the first time in wastewater treatment plant effluents. nih.gov Furthermore, during chemical disinfection processes like chlorination, dienogest can be transformed into products such as 9,10-epoxide structures. acs.org These findings indicate that while the parent compound may be removed, its transformation can lead to new, biologically active compounds in the environment. nih.govnih.gov

Table 2: Environmental Transformation Products of this compound

| Product Name/Type | Formation Process | Reported Activity/Significance | Source |

|---|---|---|---|

| TP 309 | Aromatic Dehydrogenation in Activated Sludge | Estrogenic (~30% activity of 17β-estradiol) | nih.gov, acs.org |

| ∆9,11-dehydro-17α-cyanomethyl estradiol | A-ring Aromatization in Activated Sludge | Estrogen-like transformation product | nih.gov |

| Hydroxylated Products | Non-selective Hydroxylation in Activated Sludge | Major transformation reaction | nih.gov |

| Hydrogenated Products | Hydrogenation in Activated Sludge | Major transformation reaction | nih.gov |

| 9,10-epoxide structures | Chlorination (Wastewater Disinfection) | Chemical transformation product | acs.org |

Compound Name Reference Table

| Common Name/Code | Chemical Name |

| Dienogest (DNG) | This compound |

| 9α,10β-dihydro-DNG | 9α,10β-dihydro-17alpha-cyanomethyl-19-nortestosterone |

| 3α,5α-tetrahydro-DNG | 3α,5α-tetrahydro-17alpha-cyanomethyl-19-nortestosterone |

| STS 749 | 17alpha-cyanomethyl-11beta,17beta-dihydroxy-estra-4,9-dien-3-one |

| STS 825 | 17alpha-cyanomethyl-estra-1,3,5(10),9(11)-tetraene-3,17beta-diol |

| TP 309 | Aromatic dehydrogenation product of Dienogest |

| ∆9,11-dehydro-17α-cyanomethyl estradiol | Aromatized transformation product of Dienogest |

| Progesterone | Pregn-4-ene-3,20-dione |

| 17β-estradiol | (17β)-Estra-1,3,5(10)-triene-3,17-diol |

| Androstenedione (ADD) | Androst-1,4-diene-3,17-dione |

| 4-Androstene-3,17-dione (4-AD) | Androst-4-ene-3,17-dione |

| Dydrogesterone | (9β,10α)-Pregna-4,6-diene-3,20-dione |

Detection and Identification of Transformation Products in Aquatic Environments

While specific data on the environmental detection of this compound transformation products is limited, studies on structurally similar synthetic progestins, such as dienogest, provide valuable insights into the potential metabolic fate of this compound in aquatic systems. Dienogest (17alpha-cyanomethyl-17-hydroxy-estra-4,9-dien-3-one), a fourth-generation progestin, shares the characteristic 17alpha-cyanomethyl group and a 19-nortestosterone backbone, making its environmental behavior a relevant surrogate for understanding the potential transformation pathways of this compound.

Research on dienogest has revealed that it can be transformed in aquatic environments through both photolytic and biological degradation processes, leading to a variety of transformation products (TPs). These processes are crucial in determining the ultimate environmental fate and potential ecological impact of the parent compound and its metabolites.

Phototransformation in Surface Water

Studies on the environmental photochemistry of dienogest have shown that it undergoes rapid direct photolysis in sunlit surface waters, with a half-life of approximately 1 to 10 minutes. nih.gov This process leads to a complex mixture of photoproducts. Notably, the primary transformation products identified are three photohydrates, which result from the photochemical addition of water to the parent dienogest molecule. nih.govresearchgate.netrsc.org These photohydrates can account for about 80% of the converted mass at a neutral pH. nih.govresearchgate.netrsc.org An important aspect of this transformation is its reversibility; in the absence of light, these photohydrates can dehydrate and revert to the parent dienogest, which could increase its environmental persistence. nih.govresearchgate.netrsc.org

Furthermore, the photolysis of dienogest has been shown to produce estrogenic compounds through the aromatization of the A-ring. nih.govresearchgate.netrsc.org This highlights the potential for transformation products to have different biological activities compared to the parent compound. The detection and identification of these phototransformation products have been achieved using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netrsc.org

Biotransformation in Wastewater Treatment

Investigations into the fate of dienogest in laboratory-scale activated sludge systems, simulating biological wastewater treatment, have identified several biotransformation products. nih.gov Dienogest was found to undergo relatively slow biotransformation. nih.gov The major transformation pathway was identified as aromatic dehydrogenation, resulting in a significant transformation product with a mass-to-charge ratio (m/z) of 309. nih.gov This aromatic product was found to exhibit estrogenic activity. nih.gov

Other minor biotransformation pathways for dienogest in these systems included hydroxylation, methoxylation, and hydrogenation of the 3-keto group and the C4-C5 double bond. nih.gov The identification of these transformation products was carried out using high-resolution mass spectrometry. nih.gov

The table below summarizes the key transformation products of dienogest identified in aquatic environmental simulations.

| Parent Compound | Transformation Process | Transformation Product (TP) | Analytical Method(s) | Environmental Compartment |

| Dienogest | Photolysis | Photohydrates (three isomers) | High-Resolution Mass Spectrometry, NMR Spectroscopy | Sunlit Surface Water |

| Dienogest | Photolysis | A-ring aromatized estrogenic compounds (two identified) | High-Resolution Mass Spectrometry, NMR Spectroscopy | Sunlit Surface Water |

| Dienogest | Biotransformation (Activated Sludge) | Aromatic dehydrogenation product (TP 309) | High-Resolution Mass Spectrometry | Wastewater Treatment System |

| Dienogest | Biotransformation (Activated Sludge) | Hydroxylated products | High-Resolution Mass Spectrometry | Wastewater Treatment System |

| Dienogest | Biotransformation (Activated Sludge) | Methoxylated products | High-Resolution Mass Spectrometry | Wastewater Treatment System |

| Dienogest | Biotransformation (Activated Sludge) | Hydrogenated products (3-keto and C4-C5 double bond) | High-Resolution Mass Spectrometry | Wastewater Treatment System |

Given the structural similarities between dienogest and this compound, it is plausible that the latter may undergo similar transformation pathways in aquatic environments, including photohydration, A-ring aromatization, and various biotransformation reactions such as dehydrogenation, hydroxylation, and hydrogenation. The detection and identification of these potential transformation products would require sophisticated analytical techniques like high-resolution mass spectrometry to accurately characterize their structures and assess their potential environmental risks.

Analytical Methodologies for Research on 17alpha Cyanomethyl 19 Nortestosterone

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatographic methods are paramount for the separation, identification, and quantification of 17alpha-Cyanomethyl-19-nortestosterone and its metabolic products from complex biological matrices. These techniques provide high selectivity and sensitivity, which are essential for detailed metabolic studies and the detection of trace amounts of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.govresearchgate.netlokmanhekim.edu.triosrjournals.org Reverse-phase HPLC (RP-HPLC) is a commonly utilized mode for this purpose. iosrjournals.org

Researchers have developed and validated various HPLC methods for the determination of this compound in pharmaceutical preparations and biological fluids. For instance, one method achieved the simultaneous determination of dienogest (B1670515) and estradiol (B170435) valerate (B167501) using an ACE C8 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) nitrate (B79036) buffer (0.03 M, pH 5.4; 70:30, v/v) at a flow rate of 2 mL/min, with detection at 280 nm. nih.govlokmanhekim.edu.tr Another bioanalytical RP-HPLC method for dienogest in rat plasma utilized a Waters Symmetry C18 column and a mobile phase of 0.1% orthophosphoric acid and acetonitrile (40:60% v/v) at a flow rate of 1.0 ml/min, with UV detection at 214 nm. iosrjournals.org

The linearity of these HPLC methods is a critical parameter for quantification. For the simultaneous analysis method, the linearity range for dienogest was found to be 3.0-45.0 μg/mL. nih.govlokmanhekim.edu.tr The choice of an internal standard, such as cyproterone (B1669671) acetate (B1210297) or norethisterone, is often employed to improve the accuracy and precision of the quantification. nih.govlokmanhekim.edu.triosrjournals.org

Table 1: Examples of HPLC Methods for this compound Analysis

| Parameter | Method 1 | Method 2 |

| Analyte(s) | Dienogest and Estradiol Valerate | Dienogest |

| Matrix | Pharmaceutical Preparations | Rat Plasma |

| Column | ACE C8 | Waters Symmetry C18 (150x4.6mm, 3.5µm) |

| Mobile Phase | Acetonitrile-NH4NO3 (0.03 M, pH 5.4; 70:30, v/v) | 0.1% OPA & ACN (40:60% v/v) |

| Flow Rate | 2 mL/min | 1.0 ml/min |

| Detection | 280 nm | 214 nm |

| Internal Standard | Cyproterone Acetate | Norethisterone |

| Linearity Range | 3.0-45.0 µg/mL | Not Specified |

| Retention Time | 1.852 min | 5.235 min |

| Reference | nih.govlokmanhekim.edu.tr | iosrjournals.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

A simple, rapid, and sensitive LC-MS/MS method has been developed for the determination of dienogest in human plasma. nih.gov This method typically involves a straightforward extraction procedure, such as liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection. nih.gov One such method utilized a Zorbax XDB-Phenyl column with an isocratic mobile phase of acetonitrile and 5 mm ammonium acetate (70:30, v/v) at a flow rate of 0.60 mL/min. nih.gov

The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For dienogest, the protonated precursor to product ion transition monitored was m/z 312.30 → 135.30. nih.gov This targeted approach allows for the accurate quantification of the analyte even at very low concentrations. The linearity of such methods can range from approximately 1 to 200 ng/mL in human plasma. nih.gov The use of a deuterated internal standard, like levonorgestrel (B1675169) d6, is common to correct for matrix effects and variations in extraction efficiency. nih.gov

Table 2: Key Parameters of an LC-MS/MS Method for Dienogest in Human Plasma

| Parameter | Details |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Matrix | Human K2 EDTA plasma |

| Extraction | Liquid-liquid extraction |

| Chromatographic Column | Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile-5 mm ammonium acetate (70:30, v/v) |

| Flow Rate | 0.60 mL/min |

| Ionization Mode | Positive ion electrospray ionization |

| Precursor to Product Ion Transition (Dienogest) | m/z 312.30 → 135.30 |

| Internal Standard | Levonorgestrel d6 (m/z 319.00 → 251.30) |

| Linearity Range | 1.003-200.896 ng/mL |

| Analysis Time | 3.0 min |

| Reference | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and characterization of metabolites of this compound. While LC-MS/MS is often preferred for quantification in biological fluids, GC-MS provides detailed structural information based on mass spectral fragmentation patterns, which is invaluable for metabolite identification. dshs-koeln.denih.gov

Prior to GC-MS analysis, a derivatization step is typically required to increase the volatility and thermal stability of the steroid metabolites. nih.gov Common derivatization procedures include the formation of O-methyloxime-trimethylsilyl (O-MO-TMS) or trimethylsilyl (B98337) (TMS) ether derivatives. nih.gov

GC-MS has been instrumental in identifying the urinary metabolites of 19-nortestosterone, a related compound. Following administration, urine samples are treated to hydrolyze conjugated metabolites, extracted, derivatized, and then analyzed by capillary column GC-MS. nih.gov This approach has led to the identification of key metabolites such as 19-norandrosterone, 19-noretiocholanolone, and 19-norepiandrosterone. nih.gov Similar methodologies can be applied to investigate the metabolic fate of this compound. Research has also explored the Wagner-Meerwein rearrangement of various 17-methylated steroids, including a 17-methyl-19-nortestosterone derivative, to form corresponding 17,17-dimethyl-18-norandrost-13-ene derivatives, which can be analyzed by GC-MS. dshs-koeln.de

Spectrophotometric Methods for Quantitative Determination

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the quantitative determination of this compound, particularly in pharmaceutical formulations.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and rapid method for the quantification of dienogest in bulk powder and pharmaceutical preparations. researchgate.netbookpi.orgresearchgate.net This technique is based on the principle that the compound absorbs light at a specific wavelength.

A validated UV-visible spectrophotometric method for dienogest has been developed, with the maximum absorbance (λmax) observed at 297 nm. researchgate.netresearchgate.net The method demonstrated linearity over a concentration range of 1–5 µg/mL. researchgate.netresearchgate.net Such methods are particularly useful for quality control purposes in pharmaceutical manufacturing due to their simplicity and speed.

Table 3: Characteristics of a UV-Visible Spectrophotometric Method for Dienogest

| Parameter | Details |

| Technique | UV-Visible Spectrophotometry |

| Application | Determination of dienogest in bulk powder and pharmaceutical preparations |

| Wavelength of Maximum Absorbance (λmax) | 297 nm |

| Linearity Range | 1–5 µg/mL |

| Solvent | Methanol |

| Reference | researchgate.netresearchgate.net |

Development and Validation of Research Assays

The development and validation of analytical assays for this compound are critical to ensure the reliability and accuracy of research findings. Validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net

Key validation parameters include:

Linearity: The ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range. nih.govlokmanhekim.edu.trnih.govresearchgate.netresearchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies. nih.govresearchgate.netresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at intra-day and inter-day levels. nih.gov

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. lokmanhekim.edu.tr

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. lokmanhekim.edu.tr

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. researchgate.net

For example, a validated UV spectrophotometric method for dienogest showed a mean correlation coefficient of 0.9935 for linearity and an average percent recovery of 93.9–100.3%, indicating good accuracy. researchgate.netresearchgate.net Similarly, a validated LC-MS/MS method demonstrated excellent reproducibility with intra- and inter-day precision (coefficient of variation) of less than 3.97% and 6.10%, respectively, and accuracy within ±4.0% of the nominal values. nih.gov These rigorous validation processes ensure that the analytical methods are fit for their intended purpose in research and quality control.

Method Validation Parameters (Linearity, Precision, Accuracy)

The validation of analytical methods is fundamental to ensure the reliability and reproducibility of results in research. For this compound (Dienogest), various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for its quantification in biological matrices like human and rat plasma. nih.goviosrjournals.orgscirp.org

A particularly sensitive and rapid LC-MS/MS method was developed for the determination of Dienogest in human plasma. nih.gov This method utilized liquid-liquid extraction for sample preparation and an LC-MS/MS system with positive ion electrospray ionization for detection. The protonated precursor to product ion transition monitored for Dienogest was m/z 312.30 → 135.30. nih.gov The validation of this method demonstrated excellent performance across key parameters. The linearity of the method was established over a concentration range of 1.003 to 200.896 ng/mL. nih.gov The precision of the method was confirmed with intra-day and inter-day coefficients of variation (%CV) being less than 3.97% and 6.10%, respectively. nih.gov Accuracy was also high, with values falling within ±4.0% of the nominal concentrations. nih.gov

Another study focusing on a bioequivalence study in healthy female volunteers also reported a thoroughly validated LC-MS/MS method. scirp.org This method demonstrated linearity in the plasma concentration range of 1.000 ng/mL to 200.000 ng/mL, with a correlation coefficient greater than 0.999. scirp.org The intra-assay precision (%CV) ranged from 1.30% to 6.22%, with accuracy between 99.5% and 110.2%. The inter-assay precision was between 3.34% and 4.87%, with accuracy from 103.6% to 107.4%. scirp.org

For preclinical research, a bioanalytical HPLC method with UV detection was developed and validated for the estimation of Dienogest in rat plasma. iosrjournals.org This method showed linearity over a standard curve concentration range of 5-20 µg/mL, with a mean correlation coefficient of 0.999. iosrjournals.org The limit of detection (LOD) and limit of quantification (LOQ) for Dienogest were determined to be 0.1 µg/ml and 1.0 µg/ml, respectively. iosrjournals.org

The table below summarizes the validation parameters from various analytical methods developed for Dienogest.

Table 1: Summary of Method Validation Parameters for Dienogest Analysis

| Analytical Method | Matrix | Linearity Range | Precision (%CV) | Accuracy (% of Nominal) | Source(s) |

|---|

Application in Preclinical Pharmacokinetic Studies

Validated analytical methods are essential for conducting preclinical pharmacokinetic studies, which provide critical information on a drug's absorption, distribution, metabolism, and excretion (ADME) profile in animal models.

An HPLC method developed for quantifying Dienogest in rat plasma was specifically intended for pharmacokinetic analysis. iosrjournals.org The development of such a method is a prerequisite for in-vivo bioavailability and pharmacokinetic studies, which are important for establishing dosage regimens. iosrjournals.org